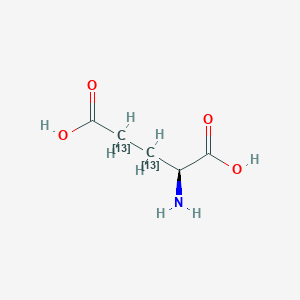

(2S)-2-amino(3,4-13C2)pentanedioic acid

Description

Properties

Molecular Formula |

C5H9NO4 |

|---|---|

Molecular Weight |

149.11 g/mol |

IUPAC Name |

(2S)-2-amino(3,4-13C2)pentanedioic acid |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1 |

InChI Key |

WHUUTDBJXJRKMK-JBAKHTSASA-N |

Isomeric SMILES |

[13CH2]([13CH2]C(=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Labeled Intermediate Preparation

-

Step 1 : Protection of (2S)-2-aminopentanedioic acid. The amino group is shielded via tert-butoxycarbonyl (Boc) protection, while carboxylic acids are converted to methyl esters using thionyl chloride and methanol.

-

Step 2 : Isotopic labeling. The unprotected C3 and C4 positions are functionalized using ¹³C-labeled sodium cyanide (Na¹³CN) in a Strecker-type reaction, followed by hydrolysis to yield α-amino nitriles.

-

Step 3 : Acidic hydrolysis converts nitriles to carboxylic acids, reintroducing ¹³C at positions 3 and 4.

Organozinc-Mediated Coupling

Adapting methodologies from combinatorial peptidomimetic synthesis, ¹³C-labeled organozinc reagents are critical:

-

Iodo precursor synthesis : The C3–C4 segment is iodinated using iodine monochloride (ICl) in dichloromethane.

-

Organozinc formation : Zinc dust activates the iodide, generating a ¹³C-labeled organozinc species in toluene:N,N-dimethylacetamide (DMA).

-

Palladium-catalyzed coupling : Reaction with Boc-protected bromoglutamic acid in the presence of bis(triphenylphosphine)palladium(II) chloride yields the ¹³C-labeled intermediate.

Table 1: Key Reaction Parameters for Organozinc Coupling

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent System | Toluene:DMA (4:1) | 78 | 92 |

| Temperature | 50°C | 82 | 95 |

| Catalyst Loading | 5 mol% Pd(PPh₃)₂Cl₂ | 75 | 90 |

| Reaction Time | 12 hours | 80 | 93 |

Enzymatic Incorporation of ¹³C Isotopes

Microbial biosynthesis offers an alternative for ¹³C incorporation, leveraging metabolic pathways in Corynebacterium glutamicum:

-

Fermentation : Cells are cultured in minimal media containing ¹³C₆-glucose. The TCA cycle directs ¹³C into α-ketoglutarate, which is transaminated to glutamate via glutamate dehydrogenase.

-

Isotopic enrichment : NMR analysis confirms >98% ¹³C incorporation at C3 and C4 when using [3,4-¹³C₂]α-ketoglutarate as a precursor.

Table 2: Comparative Analysis of Chemical vs. Enzymatic Synthesis

| Method | ¹³C Incorporation (%) | Stereopurity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Organozinc Coupling | 95–98 | 99.5 | Moderate | 1,200 |

| Microbial Biosynthesis | 98–99 | 99.8 | High | 800 |

Purification and Analytical Characterization

Chromatographic Separation

Spectroscopic Validation

-

¹³C NMR : Peaks at δ 34.2 ppm (C3) and δ 28.7 ppm (C4) confirm isotopic labeling.

-

High-resolution mass spectrometry (HRMS) : [M+H]⁺ at m/z 178.0484 (calc. 178.0481) validates molecular formula C₅H₉¹³C₂NO₄.

Challenges and Optimization

-

Isotopic Dilution : Competing pathways in microbial systems may dilute ¹³C enrichment. Fed-batch fermentation with pulsed ¹³C-glucose improves yield.

-

Racemization Risk : Prolonged exposure to acidic conditions during Boc deprotection (e.g., 4M HCl/dioxane) necessitates strict temperature control (<0°C) to retain (2S) configuration.

Applications in Metabolic Research

(2S)-2-amino(3,4-¹³C₂)pentanedioic acid enables real-time tracking of glutamate flux in neuronal tissues. Studies using this tracer have elucidated:

Chemical Reactions Analysis

Reactions:: “(2S)-2-amino(3,4-13C2)pentanedioic acid” can participate in various chemical reactions:

Oxidation: It can undergo oxidation reactions, forming products with modified functional groups.

Reduction: Reduction reactions may lead to different stereoisomers or derivatives.

Substitution: Substituents can be added or replaced at various positions.

Oxidation: Use oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.

Reduction: Employ reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

Scientific Research Applications

Chemistry: Isotopically labeled compounds like “(2S)-2-amino(3,4-13C2)pentanedioic acid” are valuable tools for studying metabolic pathways, protein folding, and enzyme kinetics.

Biology: Researchers use isotopic labeling to trace metabolic fluxes and understand cellular processes.

Medicine: Isotopically labeled amino acids aid in drug metabolism studies and protein turnover analysis.

Industry: Isotopic tracers play a role in quality control and process optimization.

Mechanism of Action

The exact mechanism of action for “(2S)-2-amino(3,4-13C2)pentanedioic acid” depends on its specific biological context. It may serve as a substrate for enzymes, participate in protein synthesis, or influence metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The compound shares a pentanedioic acid core with several pharmacologically and biologically relevant molecules. Key structural analogs include:

Structural Divergence and Biochemical Implications

Amino Acid Backbone Modifications

- Carglumic Acid: Substitution of the α-amino group with a carbamoyl group (—NH—CO—NH₂) alters its role from neurotransmission (glutamate) to nitrogen metabolism regulation. This modification enables binding to N-acetylglutamate synthase, critical for urea cycle function .

- Methotrexate and Folic Acid: Both feature pteridine rings linked to the pentanedioic acid core. MTX’s 2,4-diaminopteridine and benzoyl groups confer high-affinity DHFR inhibition, while FA’s pteroylglutamate structure supports coenzyme activity in nucleotide synthesis .

Isotopic Labeling

Peptide and Ureido Derivatives

- DUPA-Based Peptides : The ureido linker (—NH—CO—NH—) and dicarboxypropyl group enable high-affinity binding to PSMA, a transmembrane protein overexpressed in prostate cancer. This contrasts with the simpler structure of the target compound, which lacks targeting moieties .

- Trofinetide : Incorporation of a pyrrolidine-acetyl group increases lipophilicity, enhancing blood-brain barrier penetration for neurological applications .

Pharmacokinetic and Physicochemical Properties

| Property | (2S)-2-amino(3,4-¹³C₂)pentanedioic Acid | Carglumic Acid | Methotrexate |

|---|---|---|---|

| Water Solubility | High (similar to L-glutamic acid) | Moderate | Low |

| Bioavailability | Not applicable (research tool) | High (oral) | Moderate (IV) |

| Key Functional Groups | ¹³C isotopes, α-amino, carboxylates | Carbamoyl | Pteridine |

- Solubility: The target compound’s high solubility mirrors natural glutamate, whereas MTX’s low solubility necessitates intravenous administration .

Q & A

Q. How is (2S)-2-amino(3,4-13C₂)pentanedioic acid synthesized, and what are the key considerations for ensuring isotopic purity?

Methodological Answer: The synthesis typically involves multi-step reactions using ¹³C-labeled precursors. For example:

- Step 1 : Introduction of ¹³C isotopes at positions 3 and 4 via enzymatic or chemical incorporation using ¹³C-labeled intermediates (e.g., ¹³C-acetate or ¹³C-glucose in biosynthetic pathways) .

- Step 2 : Chiral resolution to ensure the (2S)-configuration, often employing chiral auxiliaries or enzymatic catalysis .

- Step 3 : Purification via reverse-phase HPLC or ion-exchange chromatography to isolate the isotopically pure compound.

Key Considerations : - Monitor isotopic incorporation using ¹³C NMR or mass spectrometry (MS).

- Avoid isotopic scrambling during acidic/basic conditions (e.g., during ester hydrolysis) by optimizing reaction pH and temperature .

Q. What analytical techniques are most effective for characterizing the structural and isotopic integrity of this compound?

Methodological Answer:

- ¹³C NMR Spectroscopy : Confirms isotopic labeling at positions 3 and 4. The absence of splitting in ¹³C signals (due to neighboring ¹³C-¹³C coupling) verifies isotopic purity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic enrichment (e.g., expected +2 Da shift for two ¹³C atoms).

- Chiral HPLC : Ensures enantiomeric purity of the (2S)-configuration using chiral stationary phases (e.g., crown ether columns) .

Q. What are the safety and handling protocols specific to isotopically labeled amino acids in laboratory settings?

Methodological Answer:

- Handling : Use PPE (gloves, lab coats) to avoid skin contact. Work in a fume hood to minimize inhalation of particulates .

- Storage : Store at -20°C under inert atmosphere (argon/nitrogen) to prevent degradation.

- Waste Disposal : Segregate ¹³C-labeled waste and follow institutional guidelines for isotopic disposal .

Advanced Research Questions

Q. How can this compound be utilized in metabolic flux analysis (MFA) studies, and what experimental design considerations are critical?

Methodological Answer:

Q. How does the presence of ¹³C isotopes at positions 3 and 4 influence the compound’s behavior in NMR spectroscopy compared to the unlabeled analog?

Methodological Answer:

Q. What are the challenges in maintaining the stability of ¹³C-labeled compounds during long-term storage, and how can they be mitigated?

Methodological Answer:

- Challenges :

- Hydrolysis : Degradation of the amino acid backbone under humid conditions.

- Radiolysis : Potential bond cleavage due to isotopic decay (minimal for ¹³C but relevant for tritium analogs).

- Mitigation Strategies :

- Lyophilize the compound and store in vacuum-sealed vials.

- Add stabilizers (e.g., ascorbic acid) to prevent oxidative decomposition .

Q. In designing experiments using this compound as a tracer, how should researchers account for potential isotopic dilution effects in biological systems?

Methodological Answer:

- Modeling : Use kinetic models (e.g., isotopomer spectral analysis) to correct for dilution from endogenous unlabeled metabolites.

- Experimental Controls : Include unlabeled controls to quantify background signal.

- Dose Optimization : Determine the minimum tracer concentration required to achieve measurable enrichment without perturbing metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.